molecular formula C23H17BrN2O2S B11684335 2-[(E)-(2-methyl-2-phenylhydrazinylidene)methyl]-1-benzothiophen-3-yl 3-bromobenzoate

2-[(E)-(2-methyl-2-phenylhydrazinylidene)methyl]-1-benzothiophen-3-yl 3-bromobenzoate

Katalognummer: B11684335
Molekulargewicht: 465.4 g/mol
InChI-Schlüssel: ZDRGAWWHPHBHBX-MFKUBSTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzothiophene core, a hydrazine derivative, and a bromobenzoate moiety, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-methyl-2-phenylhydrazine and a benzothiophene derivative, followed by esterification with 3-bromobenzoic acid. The reaction conditions often require the use of catalysts, such as palladium or other transition metals, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE is unique due to its combination of a benzothiophene core, hydrazine derivative, and bromobenzoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Eigenschaften

Molekularformel

C23H17BrN2O2S

Molekulargewicht

465.4 g/mol

IUPAC-Name

[2-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-1-benzothiophen-3-yl] 3-bromobenzoate

InChI

InChI=1S/C23H17BrN2O2S/c1-26(18-10-3-2-4-11-18)25-15-21-22(19-12-5-6-13-20(19)29-21)28-23(27)16-8-7-9-17(24)14-16/h2-15H,1H3/b25-15+

InChI-Schlüssel

ZDRGAWWHPHBHBX-MFKUBSTISA-N

Isomerische SMILES

CN(C1=CC=CC=C1)/N=C/C2=C(C3=CC=CC=C3S2)OC(=O)C4=CC(=CC=C4)Br

Kanonische SMILES

CN(C1=CC=CC=C1)N=CC2=C(C3=CC=CC=C3S2)OC(=O)C4=CC(=CC=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.